Ciproxifan
Overview
Description
Ciproxifan is a potent histamine H3 receptor inverse agonist/antagonist. The histamine H3 receptor is an inhibitory autoreceptor located on histaminergic nerve terminals, and is believed to be involved in modulating the release of histamine in the brain. Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex, and so drugs such as this compound which block the H3 receptor and consequently allow more histamine to be released have an alertness-promoting effect .
Preparation Methods
Ciproxifan can be synthesized through multiple routes. One method involves the hydrogenation of the double bond of 3-(4-imidazolyl)propenoic acid with hydrogen over palladium on carbon in water to give 3-(4-imidazolyl)propionic acid. This is then esterified with ethanol and sulfuric acid to form the ethyl ester. The ethyl ester is protected with triphenylmethyl chloride by means of triethylamine in dimethylformamide, yielding the trityl derivative. This derivative is reduced with lithium aluminium hydride in tetrahydrofuran to produce 3-(4-imidazolyl)propanol. The condensation of this product with phenol by means of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran provides the ether, which is then deprotected with hydrochloric acid in hot tetrahydrofuran .
Chemical Reactions Analysis
Ciproxifan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly involving the imidazole ring and the phenyl group.
Common reagents used in these reactions include palladium on carbon, sulfuric acid, triphenylmethyl chloride, triethylamine, dimethylformamide, lithium aluminium hydride, triphenylphosphine, and diethyl azodicarboxylate .
Scientific Research Applications
Ciproxifan has been extensively studied for its potential therapeutic applications:
Neurological Disorders: It has been proposed as a treatment for sleep disorders such as narcolepsy and to improve vigilance in old age, particularly in conditions like Alzheimer’s disease.
Cognitive Enhancement: It produces wakefulness and attentiveness in animal studies and has cognitive-enhancing effects without prominent stimulant effects.
Autism Spectrum Disorder: Studies have shown that this compound alleviates cognition and synaptic plasticity alterations in animal models of autism.
Schizophrenia: It potentiates the effects of antipsychotic drugs and has been suggested as an adjuvant treatment for schizophrenia.
Mechanism of Action
Ciproxifan acts as an inverse agonist/antagonist at the histamine H3 receptor. By blocking the H3 receptor, it prevents the inhibitory action on histamine release, leading to increased histamine levels in the brain. This results in enhanced wakefulness and cognitive function. The H3 receptor is a G-protein coupled receptor that inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, and acetylcholine. Inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters, which is why H3 receptor inverse agonists/antagonists like this compound are recognized as promising therapeutics for several neuropathological diseases .
Comparison with Similar Compounds
Ciproxifan is unique due to its high potency and selectivity for the histamine H3 receptor. Similar compounds include:
Iodoproxyfan: A highly potent and selective antagonist at H3 receptors, structurally related to this compound.
Thioperamide: Another H3 receptor antagonist with similar effects but different chemical structure.
These compounds differ from this compound in their chemical structure and specific binding affinities, but they share the common feature of targeting the histamine H3 receptor.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHJXEAYTHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171532 | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-18-1 | |
Record name | Ciproxifan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciproxifan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROXIFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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